![molecular formula C23H22FN3O2S B2736939 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide CAS No. 489444-22-6](/img/structure/B2736939.png)
2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide
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Description
This compound is a heterocyclic compound with a sulfur atom. It has a complex structure that includes a cyano group (-CN), a fluorophenyl group (a phenyl group with a fluorine atom), a tetrahydropyridin group (a six-membered ring with one nitrogen atom and four hydrogen atoms), and a thio-N-mesitylacetamide group .
Synthesis Analysis
The synthesis of this compound involves the interaction of 2-fluorobenzaldehyde, cyanoselenoacetamide, and Meldrum’s acid in the presence of N-methylmorpholine . This reaction gives 1,2-bis [3-cyano-4- (2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]di-selane, which also is the product of the reaction of cyanoselenoacetamide with 5- (2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of a cyano group, a fluorophenyl group, a tetrahydropyridin group, and a thio-N-mesitylacetamide group contributes to its unique structure .Chemical Reactions Analysis
The diselane obtained from the synthesis process interacts with alkyl halides in the presence of a base, forming the corresponding 4- (2-fluorophenyl)-2- (2-R-methylselanyl)-6-oxo-1,4,5,6-tetra-hydropyridine-3-carbonitriles .Scientific Research Applications
Anticancer and Antifungal Applications
This compound is structurally similar to 2-Amino-3-cyano-4H-chromenes, which have been synthesized and tested for anticancer and antifungal activity . These compounds were found to be more active than cisplatin and topotecan in SK-LU-1 cells, and more active than fluconazole against six Candida strains . This suggests that your compound could potentially have similar applications in the field of anticancer and antifungal research .
Drug Design and Synthesis
The compound’s structure suggests it could be useful in drug design and synthesis. For instance, pyrazolone-thiadiazole hybrid molecules have been synthesized using simple, convenient transformations and cheap, commercially available reagents . These molecules have been evaluated in silico using molecular docking for their anti-inflammatory potency . Given the structural similarities, your compound could potentially be used in a similar way.
Inhibitor Research
The compound could potentially be used in inhibitor research. For instance, the pyrazolone-thiadiazole hybrid molecules mentioned earlier have been studied as potential 5-lipoxygenase (5-LOX) inhibitors . Given the structural similarities, your compound could potentially be used in similar research.
properties
IUPAC Name |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-13-8-14(2)22(15(3)9-13)26-21(29)12-30-23-18(11-25)17(10-20(28)27-23)16-6-4-5-7-19(16)24/h4-9,17H,10,12H2,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZOLVRFVJBBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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